Mestilbol

Descripción

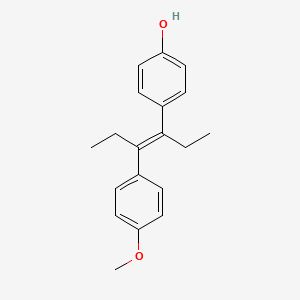

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDPZMWUZDKAI-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860231 | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18839-90-2, 7773-60-6 | |

| Record name | 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18839-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESTILBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories of Mestilbol Research

Antecedents and Early Investigative Context of Stilbenoid Estrogens

The investigation into stilbenoid estrogens, a class of non-steroidal estrogens, emerged from the broader quest to understand and harness the physiological effects of estrogens. The initial discovery and synthesis of diethylstilbestrol (B1670540) (DES) in 1938 by Sir Charles Dodds and his team marked a pivotal moment, providing a potent, orally active, and inexpensive synthetic estrogen. mdpi.comfda.govnih.gov This breakthrough spurred significant research into related stilbene (B7821643) derivatives, as scientists sought to understand the structure-activity relationships that governed their estrogenic properties. mdpi.com

The early context of stilbenoid estrogen research was heavily influenced by the therapeutic needs of the time. These compounds were explored for a range of conditions, including the management of menopausal symptoms, prevention of miscarriages, and the treatment of hormone-dependent cancers like prostate and breast cancer. taylorandfrancis.comspandidos-publications.comauajournals.org The structure of the stilbene molecule itself was first described by A. Laurent in 1829, but it was the discovery of the potent estrogenic activity of DES that truly ignited intensive investigation into its derivatives. mdpi.com

Researchers in the mid-20th century were particularly interested in how modifications to the basic stilbene structure would affect biological activity. This included altering substituent groups on the phenyl rings and the ethylenic bridge. mdpi.com The understanding of estrogen action was also evolving, with the discovery of intracellular estrogen receptors providing a mechanistic framework for how these compounds exerted their effects. mdpi.comresearchgate.net This led to studies centered on the receptor binding affinity of various synthetic estrogens and how this related to their biological potency. researchgate.net

Evolution of Research Paradigms for Diethylstilbestrol Analogues, including Mestilbol (B101314)

The research paradigms for diethylstilbestrol (DES) analogues, including this compound, have evolved significantly since their initial synthesis. Early research was primarily focused on the direct estrogenic and therapeutic effects of these compounds. spandidos-publications.comaacrjournals.org However, as evidence of long-term adverse effects associated with DES emerged, particularly the link to clear-cell adenocarcinoma in the daughters of women who used DES during pregnancy, the research focus shifted to include toxicological and transgenerational effects. mdpi.comnih.govnih.gov

This shift led to a new paradigm that emphasized not just the efficacy of these compounds but also their potential for harm, prompting investigations into the mechanisms of their toxicity. mdpi.comnih.gov The study of DES and its analogues became a model for understanding endocrine disruption and the fetal basis of adult disease. nih.gov

Furthermore, the development of more sophisticated analytical techniques allowed for more detailed studies of the metabolism and pharmacokinetics of DES analogues. mdpi.comresearchgate.net Researchers began to investigate how these compounds are metabolized and whether the metabolites themselves possess biological activity, including estrogenic or toxic properties. mdpi.comresearchgate.net This led to the identification of various metabolites and analogues, such as indenestrol (B48675) A and indenestrol B, and the exploration of their differential binding to estrogen receptors and subsequent biological activity. researchgate.net

The table below summarizes the key research paradigms for DES analogues over time:

| Time Period | Primary Research Focus | Key Research Questions |

| Mid-20th Century | Therapeutic Efficacy | What are the estrogenic potencies of different DES analogues? What are their therapeutic applications? |

| Late 20th Century | Toxicology and Adverse Effects | What are the long-term health risks associated with DES exposure? What are the mechanisms of DES-induced toxicity? |

| Late 20th - Early 21st Century | Metabolism and Pharmacokinetics | How are DES analogues metabolized in the body? Do the metabolites have biological activity? |

| 21st Century | Endocrine Disruption and Transgenerational Effects | How do DES analogues disrupt the endocrine system? Are the effects of exposure heritable across generations? |

Methodological Advancements Influencing Early this compound Studies

Early studies of this compound and other stilbenoid estrogens were shaped by the available analytical and research methodologies of the time. The progression of these techniques was crucial for the isolation, identification, quantification, and biological characterization of these compounds.

Initially, conventional solvent extraction methods were employed to isolate these compounds from various matrices. mdpi.com The identification and structural elucidation relied on classical chemical methods and early spectroscopic techniques.

The advent of chromatographic techniques revolutionized the study of stilbenoid estrogens. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) became essential tools for the separation and purification of these compounds. mdpi.commdpi.com The coupling of these separation techniques with sensitive detectors, such as ultraviolet (UV), fluorescence, and electrochemical detectors, enhanced the ability to detect and quantify even small amounts of these substances. mdpi.com

The development of mass spectrometry (MS) , and later tandem mass spectrometry (MS/MS) , provided a powerful method for both identification and quantification. mdpi.comnih.gov GC-MS and LC-MS became the gold standards for analyzing estrogens in various samples, offering high sensitivity and selectivity. mdpi.comnih.govmst.dk These methods were critical in distinguishing between different stilbene derivatives and their metabolites. researchgate.net

In addition to chemical analysis, biological assays were fundamental to understanding the estrogenic activity of these compounds. Early studies relied on in vivo assays, such as the uterotropic assay in rodents, to assess estrogenic potency. researchgate.net The development of in vitro methods, including competitive binding assays using estrogen receptors, provided a more direct way to measure the affinity of compounds like this compound for their molecular target. mdpi.comresearchgate.net

The following table highlights some of the key methodological advancements and their impact on early this compound research:

| Methodological Advancement | Impact on this compound Research |

| Chromatography (GC, HPLC) | Enabled the separation and purification of this compound from complex mixtures. mdpi.commdpi.com |

| Mass Spectrometry (MS, MS/MS) | Allowed for the definitive identification and sensitive quantification of this compound and its metabolites. mdpi.comnih.gov |

| Spectroscopy (UV, NMR) | Aided in the structural elucidation of this compound and related compounds. taylorandfrancis.com |

| In Vivo Bioassays (e.g., Uterotropic Assay) | Provided a measure of the overall estrogenic potency of this compound in a biological system. researchgate.net |

| In Vitro Receptor Binding Assays | Allowed for the direct measurement of this compound's affinity for the estrogen receptor. mdpi.comresearchgate.net |

These methodological advancements provided the foundation for a more detailed and nuanced understanding of the chemical and biological properties of this compound and other synthetic estrogens.

Synthetic Pathways and Chemical Modification Strategies for Mestilbol

Established Synthetic Routes to Mestilbol (B101314)

While this compound was patented in 1940 as a monoalkyl ether of diethylstilbestrol (B1670540), specific detailed established synthetic routes for its preparation were not extensively described in the provided search results wikipedia.org. Given its structure as diethylstilbestrol monomethyl ether, a plausible synthetic approach would involve the selective methylation of one of the hydroxyl groups in diethylstilbestrol. However, the precise reagents, reaction conditions, and procedural details for such a transformation leading to this compound were not found within the scope of this search.

Exploration of Novel Synthetic Methodologies for this compound and its Derivatives

Rational Design and Synthesis of this compound Analogues and Prodrugs for Research Purposes

This compound itself is characterized as a prodrug of diethylstilbestrol, undergoing demethylation in the body to yield the active compound wikipedia.org. The concept of designing and synthesizing analogues and prodrugs for research purposes is a common strategy in medicinal chemistry to investigate structure-activity relationships, improve pharmacokinetic properties, or target specific biological pathways iiab.meiiab.mecancer.gov. While the general principles of rational design and synthesis of analogues and prodrugs are well-established for various compound classes, specific research findings on the rational design and synthesis of this compound analogues or novel prodrug forms of this compound for targeted research applications were not present in the provided search results. Studies on stilbestrol estrogens, including diethylstilbestrol, have explored their binding to estrogen receptors, which could potentially inform the design of related analogues, but specific details regarding this compound were not found.

Advanced Spectroscopic and Chromatographic Approaches for Mestilbol Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mestilbol (B101314) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule. For a compound like this compound (C₁₉H₂₂O₂), which contains hydrogen and carbon atoms, ¹H NMR and ¹³C NMR spectroscopy would be essential tools.

¹H NMR would provide insights into the different types of protons present, their chemical environments, and their coupling interactions, which helps in mapping the hydrogen framework of the molecule. ¹³C NMR, particularly with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would help identify the different types of carbon atoms (methyl, methylene, methine, quaternary) and confirm the carbon skeleton. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would further aid in establishing proton-proton and proton-carbon connectivities, allowing for the complete assignment of signals and confirmation of the this compound structure, including the position of the methoxy (B1213986) group and the phenolic hydroxyl group relative to the stilbene (B7821643) core mestrelab.comyoutube.com. Computer-Assisted Structure Elucidation (CASE) systems integrate NMR data to propose potential molecular frameworks mestrelab.commestrelab.comyoutube.com.

While general applications of NMR in structural elucidation are well-documented, specific detailed research findings and associated data tables solely focused on the NMR spectral analysis of this compound were not prominently available in the consulted sources.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound and Metabolites

Mass Spectrometry (MS) techniques are invaluable for determining the molecular weight of a compound and providing information about its fragmentation pattern, which assists in identification and structural confirmation. High-resolution MS (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound (C₁₉H₂₂O₂) nih.gov. Tandem Mass Spectrometry (MS/MS or MS²) involves fragmenting selected ions and analyzing the resulting fragments, yielding a "fingerprint" fragmentation pattern that is highly specific to the compound's structure silantes.comthermofisher.com. This is particularly useful for confirming the identity of this compound and potentially identifying its metabolites, such as diethylstilbestrol (B1670540), which is formed by demethylation wikipedia.org.

Various ionization techniques can be coupled with MS, depending on the properties of the analyte. For a relatively non-polar compound like this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) in appropriate solvent systems could be employed. MS is also crucial for the analysis of metabolites, allowing for their detection and identification based on their characteristic mass-to-charge ratios (m/z) and fragmentation patterns silantes.comthermofisher.comnih.gov. Quantitative MS can be used to measure the amount of this compound or its metabolites present in a sample silantes.comthermofisher.com.

Specific high-resolution MS data or detailed fragmentation patterns for this compound from research studies were not extensively detailed in the search results.

Chromatographic Separations (e.g., HPLC, UPLC, GC, TLC) in Quantitative and Qualitative this compound Research

Chromatographic techniques are essential for separating this compound from complex mixtures, which is a necessary step before detection and analysis. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation of non-volatile or semi-volatile compounds like this compound. knauer.netmastelf.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol) would be optimized to achieve adequate separation of this compound from other components in a sample knauer.netumlub.pl. HPLC and UPLC can be used for both qualitative analysis (identification based on retention time) and quantitative analysis (determination of concentration based on peak area) knauer.netmastelf.comjasco-global.com.

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds fortlewis.edushimadzu.nl. While this compound has a relatively high molar mass, derivatization might be necessary to make it sufficiently volatile for GC analysis. GC is also used for both qualitative (retention time comparison) and quantitative analysis (peak area measurement) fortlewis.edushimadzu.nllibretexts.org.

Thin-Layer Chromatography (TLC) is a simple and cost-effective technique for rapid qualitative analysis and purity checking umlub.plbutterworth-labs.co.uksigmaaldrich.comcamag.comresearchgate.net. It can be used to quickly assess the number of components in a sample containing this compound or to monitor the progress of a reaction involving this compound. Identification on TLC is typically done by comparing the retention factor (Rf) value to a standard and using visualization methods like UV light or staining reagents butterworth-labs.co.uksigmaaldrich.comresearchgate.net. While primarily qualitative, quantitative TLC is also possible with appropriate detection methods like densitometry sigmaaldrich.comresearchgate.net.

While the principles and applications of these chromatographic techniques are well-established for various compounds, specific chromatographic parameters or detailed research applying these methods solely to this compound were not extensively found in the search results.

Integration of Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic methods, providing a more comprehensive analysis of complex samples ajpaonline.comchromatographytoday.comresearchgate.netnih.govasiapharmaceutics.info.

GC-MS couples Gas Chromatography with Mass Spectrometry. This combination is powerful for separating volatile components and obtaining their mass spectra for identification and quantification fortlewis.eduajpaonline.comresearchgate.netnih.govasiapharmaceutics.info. If this compound is made volatile through derivatization, GC-MS could be used to identify and quantify it in a mixture and potentially detect volatile metabolites.

LC-MS (including HPLC-MS and UPLC-MS) couples Liquid Chromatography with Mass Spectrometry. This is particularly useful for analyzing less volatile or thermally labile compounds like this compound without derivatization nih.govasiapharmaceutics.info. LC-MS provides both chromatographic separation and mass spectral information, enabling the identification and quantification of this compound and its metabolites in complex biological or environmental matrices silantes.comthermofisher.comnih.gov. LC-MS/MS offers even greater specificity through fragmentation analysis doe.gov.

LC-NMR couples Liquid Chromatography with NMR spectroscopy. This technique allows for the online separation of components by LC followed by direct acquisition of NMR spectra of the eluted compounds chromatographytoday.comresearchgate.netnih.govasiapharmaceutics.info. LC-NMR is a powerful tool for the structural elucidation of components in complex mixtures without the need for isolation, which could be applied to this compound and its related compounds or impurities asiapharmaceutics.info.

These hyphenated techniques offer significant advantages, including increased sensitivity, selectivity, and the ability to obtain both separation and structural information in a single analysis chromatographytoday.comresearchgate.netnih.govasiapharmaceutics.info. While the general application of these techniques in chemical and pharmaceutical analysis is widespread, specific research detailing the use of these hyphenated methods specifically for this compound characterization was not extensively available in the provided search results.

Mechanistic Investigations of Mestilbol at the Molecular and Cellular Level

Elucidation of Mestilbol's Molecular Targets and Binding Dynamics

This compound (B101314) is chemically known as diethylstilbestrol (B1670540) monomethyl ether, a derivative of the potent synthetic estrogen, diethylstilbestrol (DES). researchgate.net Its primary molecular targets within the cell are the estrogen receptors (ERs), ERα and ERβ. wikipedia.org These receptors are ligand-activated transcription factors that modulate gene expression upon binding to an estrogenic compound. The interaction of this compound with these receptors is the initiating step for its physiological activity.

Ligand-Receptor Binding Affinities and Kinetics (e.g., Estrogen Receptor Interactions)

The efficacy of an estrogenic compound is closely related to its binding affinity for the estrogen receptors. Competitive binding assays are commonly used to determine the relative binding affinity (RBA) and the concentration of a ligand that inhibits 50% of the binding of a reference estrogen, typically estradiol (B170435) (E2), known as the IC50 value.

This compound has been shown to bind to the estrogen receptor with significant affinity. In a competitive binding assay using rat uterine cytosol, this compound (referred to as Diethylstilbestrol monomethyl ether) exhibited a strong ability to displace radiolabeled E2. oup.comoup.com Its IC50 was determined to be 4.40 x 10⁻⁹ M, with a relative binding affinity (RBA) of 20.432, where the RBA of E2 is set to 100. oup.comoup.com This indicates a high affinity for the estrogen receptor, although it is less potent than its parent compound, diethylstilbestrol (DES), which has an RBA of 399.56. researchgate.net The methylation of a hydroxyl group in DES to form this compound significantly reduces the binding affinity, a common observation when phenolic hydroxyl groups, which are crucial for hydrogen bonding within the receptor's ligand-binding pocket, are modified. researchgate.net

Table 1: Estrogen Receptor Binding Affinity of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | IC50 (M) | Relative Binding Affinity (RBA)¹ |

|---|---|---|

| This compound (Diethylstilbestrol monomethyl ether) | 4.40 x 10⁻⁹ | 20.432 |

| Diethylstilbestrol (DES) | 0.22 x 10⁻⁹ | 399.560 |

| Estradiol (E2) | 0.88 x 10⁻⁹ | 100.000 |

| Diethylstilbestrol dimethyl ether | 157.00 x 10⁻⁹ | 0.056 |

¹RBA is relative to Estradiol = 100. Data sourced from Blair et al. (2000). oup.comoup.comresearchgate.net

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Computational methods are powerful tools for predicting the biological activity of compounds and understanding their interactions with target proteins. researchgate.netnih.govijariie.com Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. open.ac.uk For estrogens like this compound, QSAR studies aim to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern binding affinity to ERs. nih.govu-tokyo.ac.jpexcli.de

Studies on stilbene (B7821643) derivatives and other structurally diverse ER ligands have employed various computational techniques. nih.govu-tokyo.ac.jp Methods like Density Functional Theory (DFT) are used to calculate quantum chemical properties, while Multiple Linear Regression (MLR) and Support Vector Regression (SVR) are used to build the QSAR models. nih.gov These models have shown that properties like molecular shape, hydrophobicity, and the electronic characteristics of specific atoms are critical for high-affinity binding. u-tokyo.ac.jpmdpi.com For instance, 3D-QSAR studies on ERα ligands have helped to dissect the chemical determinants essential for anticancer activity. nih.gov

Molecular docking simulations are another computational approach used to predict the preferred binding orientation of a ligand within the receptor's binding pocket. nih.govmdpi.com These simulations for compounds like this compound would model its conformation within the ER ligand-binding domain, identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are responsible for its agonist activity. h-its.org While specific QSAR or docking studies exclusively focused on this compound are not widely published, the extensive research on its parent compound DES and other stilbene estrogens provides a strong framework for predicting its behavior and guiding the design of new compounds with tailored activities. nih.govexcli.demdpi.com

Cellular Responses and Signaling Pathway Perturbations Induced by this compound in In Vitro Models

Upon binding to estrogen receptors, this compound initiates a series of cellular events, beginning with changes in gene expression and leading to broader alterations in the cell's proteome and metabolome. These changes collectively define the cellular response to the compound.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, provides a snapshot of the transcriptional changes in a cell following exposure to a compound. nih.govplos.orgelifesciences.org For an estrogenic compound like this compound, this analysis can reveal the specific genes and signaling pathways that are activated or repressed.

While direct transcriptomic studies on this compound are limited, research on its parent compound, DES, and other synthetic estrogens provides insight into the likely genomic effects. nih.govscispace.comnih.gov For example, transcriptomic analysis of organisms exposed to DES revealed significant alterations in genes related to energy and lipid metabolism, as well as the digestive and transport systems. nih.gov Studies on other xenoestrogens like ethynylestradiol and bisphenol A in fish have shown broad effects on reproductive and metabolic pathways in both the pituitary and liver. nih.gov In the pituitary, genes associated with gonadotropin signaling and cell differentiation were affected. nih.gov In the liver, classic estrogen marker genes were upregulated, and pathways related to triglyceride synthesis were altered. nih.gov Given this compound's function as a potent ER agonist, its exposure in vitro would be expected to perturb similar gene networks, including those controlling cell cycle progression, apoptosis, and hormone metabolism, which are canonical targets of estrogen signaling. scispace.com

Proteomic and Metabolomic Signatures Associated with this compound Interaction

Proteomics and metabolomics offer a deeper understanding of a compound's impact by analyzing the complete set of proteins and metabolites in a cell, respectively. biorxiv.orgswisstox.chmdpi.complos.org These "omics" technologies can identify the downstream consequences of the gene expression changes induced by a ligand like this compound. nih.govmdpi.comfrontiersin.org

A proteomic analysis following this compound treatment would aim to identify and quantify changes in protein levels. uni-due.de This could reveal alterations in the expression of cell cycle regulators, signaling proteins, and metabolic enzymes that are direct or indirect consequences of ER activation. For example, proteomic studies on cells treated with other hormonal agents have identified shifts in proteins involved in mitochondrial function and endoplasmic reticulum stress. mdpi.com

Metabolomic profiling complements this by measuring changes in small-molecule metabolites, providing a functional readout of the cellular state. mdpi.commdpi.comelifesciences.org Exposure to an estrogenic compound could alter pathways such as lipid metabolism, amino acid metabolism, and energy production (e.g., the TCA cycle). nih.govmdpi.com Studies on other endocrine disruptors have linked exposure to changes in fatty acid and glutathione (B108866) metabolism. mdpi.comelifesciences.org Although specific proteomic and metabolomic signatures for this compound have not been detailed in the literature, these approaches are critical for building a comprehensive picture of its cellular mechanism of action, connecting receptor binding to the ultimate physiological response.

Mechanistic Studies on this compound's Influence on Cellular Processes (e.g., proliferation, differentiation)

The molecular and systemic changes induced by this compound culminate in observable effects on fundamental cellular processes, most notably proliferation and differentiation. As a potent estrogen agonist, this compound is expected to promote cell proliferation in estrogen-sensitive tissues. researchgate.net Studies on other estrogen analogs, such as mestranol (B1676317), in the human hepatocarcinoma cell line HepG2, have demonstrated concentration-dependent effects. At high concentrations, mestranol stimulated cell proliferation, while at lower concentrations, it preferentially increased the production of specific proteins like angiotensinogen. nih.gov This highlights the complexity of cellular responses, where the same compound can elicit different effects based on its concentration. The proliferative effects of estrogens are typically mediated through the upregulation of genes that drive the cell cycle forward. nih.gov

Cellular differentiation, the process by which a less specialized cell becomes a more specialized one, is also heavily influenced by hormonal signals. wikipedia.orgfiveable.mebccampus.ca This process is fundamentally controlled by changes in gene expression, which are directed by signaling pathways. wikipedia.orgfiveable.me Ligand-receptor binding, such as this compound binding to the ER, is a key initiating event in these pathways. nih.gov The activation of ER by this compound can influence the differentiation trajectory of various stem and progenitor cells, particularly in reproductive and bone tissues, by modulating the expression of master regulatory genes that define cell fate. bccampus.canih.gov

Metabolic Fate and Biotransformation Pathways of Mestilbol in Pre Clinical Models

Identification of Mestilbol (B101314) Metabolites in In Vitro Enzymatic Systems

In vitro enzymatic systems are crucial tools for identifying potential metabolic pathways of a compound before advancing to in vivo studies. admescope.com These systems, which include liver microsomes, S9 fractions, and purified enzymes, allow for the controlled study of metabolic reactions. admescope.comnih.gov

For this compound, the primary metabolic reaction observed in in vitro systems is O-demethylation, which converts this compound into its pharmacologically active form, diethylstilbestrol (B1670540) (DES). wikipedia.org Following this initial conversion, DES undergoes further biotransformation. Studies on related stilbene (B7821643) compounds using rat liver microsomes have shown that hydroxylation is a key metabolic pathway. nih.gov Incubation of trans-stilbene (B89595) with liver microsomes in the presence of NADPH resulted in the formation of hydroxylated metabolites, such as trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. nih.gov This suggests that DES, once formed from this compound, is likely to undergo similar hydroxylation reactions.

The primary metabolites identified in these systems are a result of Phase I oxidative reactions, followed by Phase II conjugation.

Table 1: Potential In Vitro Metabolites of this compound

| Parent Compound | Initial Metabolite (Phase I) | Subsequent Metabolites (Phase I) | Conjugated Metabolites (Phase II) |

|---|

| This compound | Diethylstilbestrol (DES) | Hydroxylated DES derivatives (e.g., 4'-hydroxy-DES) | DES-glucuronide, DES-sulfate |

The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry is essential for the separation and identification of these metabolites from the complex matrix of the in vitro system. nih.govmdpi.com

Characterization of this compound Metabolic Pathways in Animal Models (e.g., Rodent Studies)

Animal models, particularly rodents, are extensively used to characterize the complete metabolic profile of a xenobiotic in vivo, tracking its absorption, distribution, metabolism, and excretion (ADME). conductscience.com For this compound, administration in a rodent model would initiate its conversion to diethylstilbestrol (DES).

The metabolic pathways for DES and related stilbene estrogens have been characterized in animal studies. The primary site of metabolism is the liver, where the compound undergoes extensive biotransformation. nih.gov Studies involving similar compounds in rats have shown that metabolites can be identified in plasma, urine, and feces. mdpi.com

The expected metabolic pathway for this compound in a rodent model is as follows:

Demethylation: this compound is converted to DES. wikipedia.org

Oxidation: The resulting DES is hydroxylated, a reaction catalyzed by cytochrome P450 enzymes in the liver. nih.govahajournals.org

Conjugation: Both DES and its hydroxylated metabolites are then conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility. wikipedia.orggoogleapis.com

Excretion: These water-soluble conjugates are then eliminated from the body, primarily via urine and feces. nih.gov

Research on other compounds in rats has demonstrated that the main metabolic transformations include oxidation, reduction, and methylation, which provides a framework for the likely biotransformation of this compound. mdpi.com

Table 2: Summary of Expected Metabolic Events for this compound in Rodent Models

| Metabolic Process | Description | Primary Organ | Key Outcomes |

|---|---|---|---|

| Phase I Metabolism | O-demethylation of this compound to DES, followed by oxidative hydroxylation of DES. | Liver | Formation of active drug (DES) and its hydroxylated derivatives. |

| Phase II Metabolism | Conjugation of DES and its metabolites with glucuronic acid and sulfate. | Liver | Formation of water-soluble, inactive conjugates. |

| Excretion | Elimination of conjugated metabolites from the body. | Kidneys, Intestine | Clearance of the compound and its metabolites. |

Enzymology of this compound Biotransformation (e.g., Phase I and Phase II Reactions)

The biotransformation of xenobiotics is a two-phase process catalyzed by a wide array of enzymes. nih.govslideshare.net

Phase I Reactions: Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. researchgate.net For this compound, the key Phase I reactions are demethylation and oxidation.

Demethylation: The conversion of this compound to DES is an O-demethylation reaction, a common metabolic pathway for xenobiotics. researchgate.net

Oxidation (Hydroxylation): After its formation, DES is a substrate for oxidative metabolism, primarily hydroxylation. This is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of hepatocytes. mdpi.comnih.govwikipedia.org Studies on the metabolism of endogenous estrogens like 17-β-estradiol have highlighted the role of specific CYP enzymes, such as CYP1B1 , in their hydroxylation. ahajournals.org It is highly probable that similar CYP isoforms are responsible for the oxidation of DES.

Phase II Reactions: Phase II reactions involve the conjugation of the Phase I metabolite with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxyl groups of DES and its metabolites. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . taylorandfrancis.com Glucuronidation is a high-capacity system that is crucial for detoxifying and eliminating many drugs and xenobiotics. taylorandfrancis.com

Sulfation: This pathway involves the transfer of a sulfonate group to the molecule, catalyzed by sulfotransferases (SULTs) . taylorandfrancis.com Both glucuronidation and sulfation are common pathways for phenolic compounds like DES.

Table 3: Enzymes Involved in this compound Biotransformation

| Metabolic Phase | Reaction Type | Key Enzymes | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phase I | O-Demethylation | Cytochrome P450 (CYP) enzymes | This compound | Diethylstilbestrol (DES) |

| Phase I | Hydroxylation | Cytochrome P450 (CYP) enzymes (e.g., CYP1B1) | Diethylstilbestrol (DES) | Hydroxylated DES |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | DES, Hydroxylated DES | DES-glucuronide, Hydroxylated DES-glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | DES, Hydroxylated DES | DES-sulfate, Hydroxylated DES-sulfate |

Comparative Metabolomics of this compound Across Different Biological Systems

Comparative metabolomics is the study of how metabolic profiles differ between species, which is vital for extrapolating toxicological data from animal models to humans. europa.eu Differences in drug metabolism between animals used in preclinical safety studies and humans are evaluated early in the drug development process. europa.eu

The metabolic fate of this compound and its active form, DES, can be expected to show species-specific differences. These variations are primarily due to differences in the expression levels and activity of metabolic enzymes like CYPs, UGTs, and SULTs. europa.eu For example, the specific CYP isoforms responsible for DES hydroxylation and their relative abundance can differ between rats and humans, potentially leading to different ratios of various hydroxylated metabolites.

A key objective of comparative in vitro metabolism studies is to determine if the animal species used in toxicity testing is a relevant model for humans. europa.eu This is achieved by incubating the drug with liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, human) and comparing the resulting metabolite profiles. europa.eu If a major metabolite is found in human in vitro systems but is absent or found in much lower quantities in the animal models, the relevance of the animal data for human risk assessment may be questioned. europa.eu

Table 4: Hypothetical Comparative Metabolomics of this compound

| Species | Key Metabolic Enzymes Profile | Expected this compound/DES Metabolism | Relevance for Human Extrapolation |

|---|---|---|---|

| Rodent (Rat) | Different profile of CYP, UGT, and SULT isoforms compared to humans. europa.eu | Potentially different rates of demethylation, hydroxylation, and conjugation. May produce different ratios of metabolites. | Generally a primary model, but quantitative differences in metabolite formation must be considered. conductscience.com |

| Human | Unique expression and activity profile of hepatic enzymes (e.g., CYP3A4, CYP2D6, UGTs). dynamed.com | Represents the clinical metabolic pathway. The goal is to find an animal model that best mimics this profile. | The benchmark against which animal models are compared. |

Comparative Research on Stilbenoid Estrogen Analogues: Insights from Mestilbol

Structure-Activity Relationship (SAR) Derivations from Mestilbol (B101314) and Related Compounds

Structure-Activity Relationship (SAR) studies on stilbenoid estrogens aim to elucidate how variations in chemical structure influence their binding affinity to estrogen receptors (ERs) and their resulting biological activity. Stilbenoids, including synthetic ones like this compound, DES, and Hexestrol, share a common diphenyl ethene or ethane (B1197151) core structure. The presence and position of hydroxyl groups on the aromatic rings are crucial determinants of estrogenic activity, mimicking the phenolic hydroxyl groups of endogenous estrogens like 17β-estradiol. nih.govmdpi.com

This compound is the monomethyl ether of diethylstilbestrol (B1670540). wikipedia.org The methylation of one of the hydroxyl groups, as seen in this compound compared to DES, impacts its interaction with estrogen receptors and its metabolic fate. While DES possesses two free phenolic hydroxyl groups, this compound has one hydroxyl group and one methoxy (B1213986) group. This structural difference contributes to this compound acting as a prodrug, being gradually demethylated in the body to the more potent DES. wikipedia.org

Studies on various stilbenoids have shown that the spatial arrangement and the nature of substituents on the stilbene (B7821643) scaffold significantly affect ER binding and downstream signaling. The distance between the hydroxyl groups (or groups mimicking them) in stilbenoids is a critical factor for optimal binding to the ER ligand-binding domain. nih.gov The ethyl substituents on the central double bond in DES and the saturated central chain in Hexestrol also play a role in positioning the aromatic rings for effective receptor interaction. wikipedia.orguni.lufishersci.es Modifications to these substituents, such as replacing the ethyl groups in DES with side chains containing functional groups, have been shown to convert estrogenic activity into antiestrogenic properties. nih.gov The hydrophobicity of stilbenoid compounds also influences their interaction with ERs. nih.gov

Pharmacological Similarities and Distinctions Among Stilbenoid Estrogens in Research Models

Comparative pharmacological research in various models has highlighted both similarities and distinctions among stilbenoid estrogens. This compound is described as a highly active estrogen, although it is considered somewhat less potent than diethylstilbestrol. wikipedia.org A key distinction lies in their duration of action; this compound is reported to be longer-lasting compared to DES. wikipedia.org This difference is likely attributable to its metabolic conversion to DES, providing a sustained release of the active metabolite. wikipedia.org

Research models, including in vitro assays and animal studies, have been instrumental in characterizing the pharmacological profiles of these compounds. Studies comparing the effects of different stilbenoid estrogens on target tissues, such as the uterus, have provided insights into their relative potencies and efficacies. nih.gov For instance, the ability of these compounds to induce uterine growth is a classic measure of estrogenic activity used in research. nih.gov

Development of Novel Stilbenoid Scaffolds Inspired by this compound's Structure

The fundamental stilbene scaffold, exemplified by compounds like DES and present in this compound, has served as a foundational structure for the design and synthesis of novel compounds with modified biological activities. nih.govmdpi.com The understanding of the SAR derived from stilbenoid estrogens has guided efforts to create analogues with potentially improved properties, such as increased potency, altered receptor selectivity, or different pharmacological profiles (e.g., antagonists rather than agonists).

Inspired by the stilbene structure, researchers have synthesized various derivatives with modifications to the aromatic rings, the bridge between them, and the substituents. This includes the development of aza- and azo-stilbenes, where the carbon-carbon double bond is replaced with carbon-nitrogen or nitrogen-nitrogen double bonds, respectively, leading to compounds with different biological activities, such as antioxidant properties. mdpi.com

Furthermore, modifications to the hydroxylation or methylation patterns on the aromatic rings of stilbenoids have been explored to modulate their activity and metabolism. mdpi.com The creation of compounds like DMU-212, a methoxylated stilbenoid analogue of resveratrol, demonstrates how altering the methylation pattern can enhance certain activities, such as anticancer effects. mdpi.com While the provided information does not detail novel scaffolds directly inspired by this compound's specific monomethyl ether structure, the broader research on modifying the stilbene core and its substituents, including methylation, is relevant and has been influenced by the knowledge gained from studying compounds like this compound and DES. The aim is often to develop compounds with more selective actions or improved therapeutic indices. nih.gov

Implications of this compound Research for Understanding Endocrine Modulation Mechanisms

Research on this compound and other stilbenoid estrogens has significant implications for understanding the mechanisms of endocrine modulation. As estrogen receptor agonists, these compounds exert their effects by binding to intracellular estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor and subsequent interaction with specific DNA sequences (estrogen response elements) or other transcription factors. This interaction modulates gene expression, ultimately affecting the function of target tissues. mdpi.com

Studies involving stilbenoid estrogens have helped to delineate the molecular details of ER activation, dimerization, and interaction with co-regulators. The differential binding affinities and activities of various stilbenoids, including the comparison between this compound and DES, contribute to understanding the subtle structural requirements for effective receptor binding and activation. nih.gov

Furthermore, research on synthetic estrogens like this compound has contributed to the broader field of endocrine disruption, highlighting how exogenous compounds can interfere with the body's hormonal system by mimicking or blocking the actions of endogenous hormones. mdpi.comnih.gov Understanding how stilbenoids interact with estrogen receptors at a molecular level provides crucial information for assessing the potential endocrine-disrupting effects of other environmental chemicals with similar structural features. This research also informs the development of selective estrogen receptor modulators (SERMs) that can act as agonists in some tissues and antagonists in others, offering potential therapeutic applications. doctorlib.org The study of how these compounds are metabolized, as seen with this compound's demethylation to DES, also adds to the understanding of how the body processes and responds to exogenous endocrine-acting substances. wikipedia.org

Future Directions and Emerging Research Avenues for Mestilbol

Advanced In Silico Approaches for Predicting Mestilbol's Biological Interactions

In silico methods, which involve computational simulations and modeling, are becoming increasingly crucial in predicting the biological interactions of chemical compounds. mdpi.comjapsonline.com For This compound (B101314), these approaches can be applied to understand its binding affinity to various receptors, particularly estrogen receptors, given its structural similarity to DES, a known strong estrogen receptor agonist. researchgate.netopen.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are a key in silico tool that can predict the effects of a substance based on its chemical structure. open.ac.ukjapsonline.com By analyzing a large dataset of chemical compounds and their known interactions, QSAR models can be developed and validated to predict this compound's potential activities, including its estrogenic or anti-estrogenic properties. open.ac.ukjapsonline.com Molecular docking simulations can further provide insights into how this compound interacts with specific protein targets at an atomic level, predicting binding energies and identifying key interaction sites. researchgate.netbonviewpress.com These computational studies can help prioritize future in vitro and in vivo experiments, reducing the need for extensive experimental testing. japsonline.comnih.gov

An example of in silico work involving this compound is its inclusion in studies examining the interaction of various ligands with steroid hormone receptors using docking simulations. researchgate.net Such studies utilize computational tools to analyze binding energies and visualize interaction distances between the ligand and the receptor. researchgate.net

High-Throughput Screening Methodologies for this compound Derivative Discovery

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. bmglabtech.comnih.govsigmaaldrich.com This methodology can be applied to the discovery of novel this compound derivatives with potentially altered or improved pharmacological profiles. By screening vast numbers of structurally related compounds, researchers can identify those that exhibit desired activities, such as selective receptor modulation or reduced potential for adverse effects. bmglabtech.comnih.gov

HTS involves miniaturization, automation, and efficient assay readouts, enabling the quick assessment of biological or biochemical activity. bmglabtech.com Compound libraries, including those with structural similarities to this compound, can be screened to identify "hits" or "leads" that interact with specific targets like estrogen receptors. bmglabtech.com This accelerates the process of identifying promising candidates for further investigation and potential derivative discovery. bmglabtech.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound

Multi-omics is an integrated approach that combines data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems. metabolon.comnih.govcmbio.iomdpi.com Applying multi-omics to this compound research can provide a comprehensive view of its effects at different molecular levels.

By integrating data on how this compound affects gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics), researchers can gain deeper insights into the complex biological mechanisms through which this compound exerts its effects. metabolon.comnih.govmdpi.comstandardbio.com This can help identify affected pathways, understand off-target effects, and potentially uncover biomarkers of exposure or response. metabolon.comnih.gov Advanced bioinformatics and computational tools are essential for integrating and analyzing these large, complex datasets. metabolon.comnih.govmdpi.com

Integrating transcriptomics and proteomics, for instance, can provide a more reliable insight into the complex regulatory network of gene expression than either method alone. standardbio.com Multi-omics integration can help identify causal mechanisms and potential diagnostic or therapeutic biomarkers. metabolon.com

Development of Advanced In Vitro Systems for this compound Research

Advanced in vitro systems, such as organoids and microphysiological systems (e.g., organs-on-a-chip), offer more physiologically relevant models compared to traditional two-dimensional cell cultures. nih.govmdpi.com These systems can better recapitulate the complexity of human tissues and organs, providing a more accurate platform for studying this compound's effects.

Organoids, which are three-dimensional self-assembling structures derived from stem cells, can mimic the structure and function of specific organs. nih.govnih.govbiorxiv.org Developing organoid models of target tissues affected by estrogens, such as reproductive organs or liver, could allow for the study of this compound's tissue-specific effects in a controlled environment. nih.govmdpi.com Microphysiological systems, like liver-on-a-chip, can replicate the dynamic microenvironment of an organ, including blood flow and cell-cell interactions, offering a sophisticated platform for assessing this compound's metabolism and potential toxicity. mdpi.com These advanced in vitro models can reduce the reliance on animal testing and provide more predictive data for human responses. mdpi.com

Organoids have shown promise in disease modeling and screening therapeutic compounds, offering advantages over traditional animal models. frontiersin.org They can be generated from induced pluripotent stem cells (iPSCs) to study disease mechanisms that closely mimic human pathophysiology. biorxiv.orgfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of Mestilbol in experimental settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environment analysis and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Cross-validate results with reference standards (e.g., CAS 6176-38-1) and ensure purity via HPLC (≥98%) . For novel derivatives, include X-ray crystallography or comparative spectral libraries .

Q. What analytical techniques are recommended for assessing this compound purity in preclinical studies?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 240–254 nm for steroid backbones) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Validate methods using calibration curves with certified reference materials. Report relative standard deviation (RSD) for repeatability (≤2%) and limit of detection (LOD) .

Q. How should solubility limitations of this compound be addressed in cell-based assays?

- Methodological Answer : Pre-dissolve this compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) and verify solubility via dynamic light scattering (DLS) for nanoaggregate detection. For in vivo studies, use cyclodextrin-based carriers or lipid emulsions to enhance bioavailability .

Advanced Research Questions

Q. What experimental design considerations are critical for this compound studies in endocrine disruption models?

- Methodological Answer :

- Sample Size : Use power analysis (α = 0.05, β = 0.2) to determine minimal cohort sizes, factoring in inter-individual variability in steroid metabolism .

- Controls : Include vehicle controls, positive controls (e.g., testosterone), and sham-treated groups. Stratify by sex/hormonal status due to androgen receptor specificity .

- Metadata : Document storage conditions, batch-to-batch variability, and circadian timing of administration to reduce confounding effects .

Q. How can researchers resolve contradictions in this compound’s anabolic-to-androgenic activity ratios across studies?

- Methodological Answer :

- Replication : Validate findings across multiple cell lines (e.g., LNCaP vs. SH-SY5Y) and animal models (rodents vs. primates) .

- Analytical Validation : Confirm ligand-binding assays with radiolabeled tracers (e.g., H-Mestilbol) and co-factor supplementation (e.g., 5α-reductase inhibitors) to isolate metabolic pathways .

- Statistical Reconciliation : Apply mixed-effects models to account for batch effects or inter-lab variability in dose-response curves .

Q. What metabolomics strategies are suitable for studying this compound’s off-target effects?

- Methodological Answer :

- Platform Selection : Use LC-MS/MS for broad-spectrum metabolite profiling, focusing on steroidogenesis intermediates (e.g., 17α-hydroxyprogesterone) and liver phase I/II metabolites .

- Data Integration : Map metabolites to pathways (e.g., KEGG, Reactome) and cross-reference with transcriptomic data (RNA-seq) to identify regulatory nodes .

- Confounding Factors : Normalize data to creatinine (urine) or protein content (tissue) and adjust for diet/endocrine status .

Q. How can bioanalytical methods be optimized for detecting this compound in forensic or doping studies?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for urine/plasma. Derivatize with MSTFA for GC-MS sensitivity enhancement .

- Validation : Include matrix-matched calibration curves, recovery studies (70–120%), and cross-test with anti-doping LC-QTOF-MS libraries .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with other SARMs?

- Methodological Answer :

- Dose-Response Modeling : Apply Bliss independence or Chou-Talalay synergy scores to quantify interactions .

- Multivariate Analysis : Use principal component analysis (PCA) to cluster treatment groups based on phenotypic outcomes (e.g., muscle hypertrophy vs. hepatotoxicity) .

Tables for Methodological Reference

| Experimental Design Factor | Consideration | Guidance | Evidence |

|---|---|---|---|

| Sample Size | Power analysis | α = 0.05, β = 0.2, effect size ≥0.8 | |

| Control Groups | Vehicle, positive, sham | Stratify by sex/hormonal status |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.